molecular formula C12H16N2O2 B1446207 3-(N-Cbz-amino)-3-methylazetidine CAS No. 1158758-81-6

3-(N-Cbz-amino)-3-methylazetidine

Cat. No.: B1446207
CAS No.: 1158758-81-6
M. Wt: 220.27 g/mol
InChI Key: CZSJEUANCQDUJL-UHFFFAOYSA-N
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Description

“3-(N-Cbz-amino)-3-methylazetidine” is a compound that involves N-Cbz-protected amines . N-Cbz-protected amines are commonly used in organic synthetic processes . They are easily synthesized from various amines using many methods .


Synthesis Analysis

A facile one-pot synthesis of amides from N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Using this reaction protocol, a variety of N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .


Chemical Reactions Analysis

N-Cbz-protected amines are commonly used in the synthesis of amides . They can react with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole in dichloromethane to give the corresponding arylamides in high yields without racemization under mild conditions .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

3-(N-Cbz-amino)-3-methylazetidine is noted for its role in medicinal chemistry, particularly in the synthesis of complex molecules. Denis et al. (2018) highlighted the synthesis of 3,3-Diarylazetidines from N-Cbz azetidinols using a calcium(II)-catalyzed Friedel-Crafts alkylation process. This method facilitates the creation of drug-like compounds through derivatization, with the N-Cbz group playing a crucial role in stabilizing intermediate carbocations during the reaction process (Denis et al., 2018).

Role in Non-Proteinogenic Amino Acids

Glawar et al. (2013) discussed the formation of enantiomers of 2,4-dideoxy-2,4-iminoribonic acid, demonstrating the chemical synthesis of unprotected 3-hydroxyazetidine carboxylic acids. The stability of these compounds underscores their significance as non-proteinogenic amino acid components in peptides, presenting a novel class of peptide isosteres for medicinal chemists. Notably, N-methylazetidine amide derivatives have been identified as specific inhibitors of β-hexosaminidases at micromolar levels, marking only the second instance of such potent inhibition by an amide of a sugar amino acid related to an iminosugar (Glawar et al., 2013).

Contribution to Drug Discovery

The compound's versatility extends to drug discovery. Luo et al. (2001) described efficient and convenient syntheses of N-Cbz and N-Fmoc N-methyl serine and threonine. These syntheses involved the protection of the amino acid side-chain alcohol, followed by the formation and subsequent reduction of the corresponding oxazolidinone, indicating the compound's pivotal role in the development of novel pharmaceuticals (Luo et al., 2001).

Biochemical Analysis

Biochemical Properties

3-(N-Cbz-amino)-3-methylazetidine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a substrate for amidation reactions, where it reacts with carboxylic acids to form amides . The nature of these interactions often involves the formation of stable intermediates, which facilitate the synthesis of complex molecules. Additionally, this compound can interact with proteases that cleave the Cbz protecting group, thereby releasing the free amino group for further reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can affect the expression of genes involved in amino acid metabolism and protein synthesis . This modulation can lead to changes in cellular growth and differentiation, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it can inhibit enzymes involved in the degradation of peptides, thereby enhancing the stability of peptide-based drugs . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential side effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote growth. At high doses, it may exhibit toxic or adverse effects, such as cellular apoptosis or necrosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm to the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes that cleave the Cbz protecting group, releasing the free amino group for further reactions . This metabolic process can affect the levels of metabolites and influence metabolic flux within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation can impact its activity and function, influencing the overall cellular response.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its efficacy in biochemical reactions and therapeutic applications.

Properties

IUPAC Name

benzyl N-(3-methylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(8-13-9-12)14-11(15)16-7-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSJEUANCQDUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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